molecular formula C5H9BrO2S B1529442 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide CAS No. 38690-81-2

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B1529442
CAS RN: 38690-81-2
M. Wt: 213.1 g/mol
InChI Key: RFBOGDDBWJVTLD-UHFFFAOYSA-N
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Description

“3-Bromotetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C5H9BrO2S . It’s also known as “3-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide” with the CAS Number: 1227465-51-1 .


Molecular Structure Analysis

The molecular structure of “3-Bromotetrahydro-2H-thiopyran 1,1-dioxide” can be represented by the SMILES notation: O=S1(=O)CCCC(Br)C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromotetrahydro-2H-thiopyran 1,1-dioxide” is approximately 213.09 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclic Sulfone Derivatives : 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is utilized in the synthesis of various cyclic sulfone derivatives. These compounds are valuable in medicinal chemistry, particularly as building blocks for drug discovery (Hugelshofer et al., 2021).
  • Conformational Analysis : Studies on 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, including the bromo variant, involve analyzing their conformers and rotamers. This is significant in understanding the molecular structure and behavior, which is crucial for applications in chemistry and drug design (Freeman et al., 2002).

Chemical Properties and Reactions

  • Ionisation Studies : Research on the ionization constants of related thiopyran dioxides, including those substituted with bromo groups, helps in understanding their chemical stability and reactivity (Gaviraghi & Pagani, 1973).
  • Base-Induced Cyclization : Studies have reported the synthesis of disubstituted 2H-thiopyran 1,1-dioxides, including bromo variants, through base-induced processes. These findings are essential for developing new synthetic routes in organic chemistry (Hatial et al., 2015).

Pharmacological Potential and Synthesis

  • Building Blocks for Heterocyclic Systems : 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as a versatile building block for new thiopyran-based heterocyclic systems, showing potential for anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic applications (Palchykov et al., 2018).

Innovative Synthetic Methods

  • Annulation Processes for Synthesis : An innovative [1+1+1+1+1+1] annulation process using 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide has been developed. This method represents a novel approach in organic synthesis, expanding the toolkit for creating complex molecular structures (Chen et al., 2022).

Safety And Hazards

The safety information available indicates that “3-Bromotetrahydro-2H-thiopyran 1,1-dioxide” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromothiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBOGDDBWJVTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

CAS RN

38690-81-2
Record name 3-bromotetrahydro-2H-thiopyran 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
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3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Citations

For This Compound
1
Citations
F Freeman, F Gomarooni, WJ Hehre - Journal of Molecular Structure …, 2001 - Elsevier
Ab initio molecular orbital theory with the 6-31G(d), 6-31+G(d), 6-31G(d,p), and 6-31G(2d) basis sets has been used to calculate the geometry optimized structures and the relative …
Number of citations: 5 www.sciencedirect.com

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